molecular formula C13H11ClO5 B3006943 3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid CAS No. 708214-15-7

3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No.: B3006943
CAS No.: 708214-15-7
M. Wt: 282.68
InChI Key: XWLAZIUBADTDSF-UHFFFAOYSA-N
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Description

3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with various functional groups, including a chlorine atom, a hydroxyl group, and a propanoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then chlorinated to introduce the chlorine atom at the 6-position. The resulting intermediate undergoes further reactions to introduce the propanoic acid side chain. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine atom and propanoic acid side chain may also play roles in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to the presence of the chlorine atom and the propanoic acid side chain, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity, making it a valuable compound for various applications .

Biological Activity

3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This compound is characterized by its unique chemical structure, which includes a chromenone core, a chloro substituent, and hydroxyl and propanoic acid functionalities.

  • Molecular Formula : C₁₃H₁₁ClO₅
  • Molecular Weight : 282.68 g/mol
  • CAS Number : 500203-85-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to selectively inhibit the proliferation of various cancer cell lines. In a notable study involving HCT-116 colon cancer cells, compounds derived from similar structures exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating significant cytotoxicity against cancerous cells while sparing normal cells like HEK-293 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (mg/mL)Selectivity
7aHCT-1160.12High
7gHCT-1160.12High
7dHCT-1160.81Moderate

Antimicrobial Properties

The compound also exhibits antimicrobial properties against Gram-positive bacteria. In studies focusing on derivatives of coumarin, certain compounds showed significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . This suggests that the structural features of coumarins may enhance their efficacy against bacterial pathogens.

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMIC (μg/mL)
7fBacillus subtilis8
4aStaphylococcus aureus16

The proposed mechanisms underlying the biological activities of this compound involve modulation of specific signaling pathways. For instance, the anticancer effects are thought to be mediated through the inhibition of heat shock protein 90 (HSP90) and TRAP1 pathways, which are critical in cancer cell survival and proliferation . Additionally, the selective cytotoxicity observed in cancer cells compared to normal cells suggests a targeted mechanism that warrants further investigation.

Case Studies

  • Study on Antiproliferative Effects : In vitro experiments demonstrated that treatment with derivatives similar to this compound resulted in significant apoptosis in HCT-116 cells, as evidenced by DAPI staining which indicated nuclear disintegration .
  • Antibacterial Efficacy Assessment : A modified microplate antibiotic susceptibility test revealed that several coumarin derivatives exhibited stronger antibacterial effects than traditional antibiotics against Gram-positive bacteria, showcasing their potential as alternative therapeutic agents .

Properties

IUPAC Name

3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-6-7(2-3-12(16)17)13(18)19-11-5-10(15)9(14)4-8(6)11/h4-5,15H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLAZIUBADTDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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